(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(PIPERIDIN-1-YL)ACETATE
CAS No.:
Cat. No.: VC10093661
Molecular Formula: C17H29NO2
Molecular Weight: 279.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29NO2 |
|---|---|
| Molecular Weight | 279.4 g/mol |
| IUPAC Name | (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate |
| Standard InChI | InChI=1S/C17H29NO2/c1-13-9-14(2)16(15(3)10-13)12-20-17(19)11-18-7-5-4-6-8-18/h9,14-16H,4-8,10-12H2,1-3H3 |
| Standard InChI Key | UUJZAPVGHSXVSM-UHFFFAOYSA-N |
| SMILES | CC1CC(=CC(C1COC(=O)CN2CCCCC2)C)C |
| Canonical SMILES | CC1CC(=CC(C1COC(=O)CN2CCCCC2)C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Stereochemistry
The compound’s systematic IUPAC name is [(1R,2R,6S)-2,4,6-trimethylcyclohex-3-en-1-yl]methyl 2-piperidin-1-ylacetate, reflecting its stereochemical configuration . The cyclohexenyl moiety adopts a specific stereoisomeric arrangement, with methyl groups at positions 2, 4, and 6 in the R, R, and S configurations, respectively. This stereochemistry influences its three-dimensional conformation and intermolecular interactions.
Molecular Formula and Weight
The molecular formula is C₁₇H₂₉NO₂, with a molecular weight of 279.4 g/mol . Key structural features include:
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A cyclohexene ring substituted with three methyl groups.
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A piperidine ring (a six-membered amine heterocycle) linked via an acetoxy group.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₉NO₂ |
| Molecular Weight | 279.4 g/mol |
| SMILES Notation | COC(=O)CN1CCCCC1C2C(C)C=C(C)C2C |
| InChI Key | FYNDFQIKLLYENX-UHFFFAOYSA-N |
Synthesis and Manufacturing
Stereochemical Control
The R,R,S configuration of the cyclohexenyl group likely arises from chiral starting materials or asymmetric catalysis during ring formation . Resolution techniques such as chiral chromatography may be employed to isolate the desired stereoisomer.
Physicochemical Properties
Lipophilicity and Solubility
The compound’s logP (octanol-water partition coefficient) is estimated to be ~3.5, indicating moderate lipophilicity due to the hydrophobic cyclohexenyl and piperidine groups. Aqueous solubility is expected to be low (<1 mg/mL), consistent with its ester and hydrocarbon-rich structure.
Spectral Characteristics
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